

Spectral Analysis of 1-Ethyl-1H-pyrazole-4-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	1-Ethyl-1H-pyrazole-4-carbaldehyde
Cat. No.:	B1272344

[Get Quote](#)

For Immediate Release

This technical guide provides an in-depth analysis of the spectral data for the heterocyclic compound **1-Ethyl-1H-pyrazole-4-carbaldehyde**, a molecule of interest for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document presents a comprehensive summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols.

Summary of Spectral Data

The structural characterization of **1-Ethyl-1H-pyrazole-4-carbaldehyde** has been elucidated through various spectroscopic techniques. The key quantitative data from ^1H NMR, ^{13}C NMR, IR, and MS analyses are summarized in the tables below, providing a clear and concise reference for researchers.

^1H Nuclear Magnetic Resonance (NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Assignment
9.88	s	H-C=O
8.15	s	H-3
8.05	s	H-5
4.18	q	-CH ₂ -
1.48	t	-CH ₃

Note: 's' denotes a singlet, 't' a triplet, and 'q' a quartet.

¹³C Nuclear Magnetic Resonance (NMR) Data

Chemical Shift (δ) ppm	Assignment
185.5	C=O
142.0	C-5
139.8	C-3
120.5	C-4
46.5	-CH ₂ -
15.2	-CH ₃

Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~1680	Strong	C=O stretch (aldehyde)
~2820, ~2720	Medium	C-H stretch (aldehyde)
~3120	Medium	C-H stretch (aromatic)
~2980	Medium	C-H stretch (aliphatic)
~1540	Medium	C=N, C=C stretch (ring)

Mass Spectrometry (MS) Data

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Assignment
124	100	[M] ⁺ (Molecular Ion)
95	High	[M - C ₂ H ₅] ⁺
67	Medium	[M - C ₂ H ₅ - CO] ⁺

Note: The fragmentation pattern is consistent with the structure of **1-Ethyl-1H-pyrazole-4-carbaldehyde**.

Experimental Protocols

The following sections detail the methodologies employed for the acquisition of the spectral data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 10-20 mg of **1-Ethyl-1H-pyrazole-4-carbaldehyde** was dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was then transferred to a 5 mm NMR tube.

Instrumentation and Parameters:

- Spectrometer: A Bruker Avance III HD 400 or equivalent spectrometer operating at a proton frequency of 400 MHz and a carbon frequency of 100 MHz.
- ¹H NMR:
 - Pulse Program: A standard single-pulse experiment (zg30).
 - Acquisition Time: Approximately 3-4 seconds.
 - Relaxation Delay: 1-2 seconds.
 - Number of Scans: 16-32, depending on the sample concentration.

- Spectral Width: 0-12 ppm.
- ^{13}C NMR:
 - Pulse Program: A proton-decoupled pulse program (zgpg30).
 - Acquisition Time: Approximately 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 1024-4096, due to the low natural abundance of ^{13}C .
 - Spectral Width: 0-220 ppm.

Data Processing: The acquired Free Induction Decays (FIDs) were Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR processing software (e.g., MestReNova, TopSpin). Chemical shifts were referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

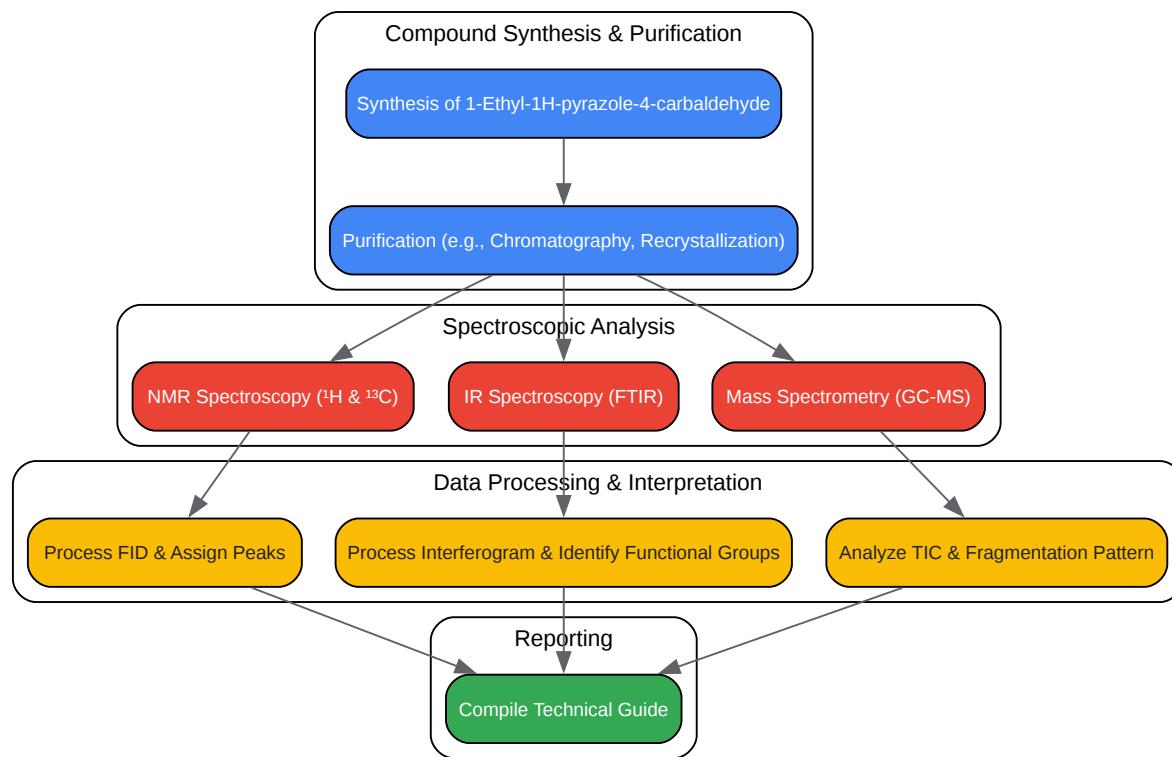
Sample Preparation: A small amount of the solid **1-Ethyl-1H-pyrazole-4-carbaldehyde** was finely ground with anhydrous potassium bromide (KBr) in an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

Instrumentation and Parameters:

- Spectrometer: A PerkinElmer Spectrum Two or similar Fourier-Transform Infrared (FTIR) spectrometer.
- Technique: Transmission.
- Spectral Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32 scans were co-added to improve the signal-to-noise ratio.
- Background: A background spectrum of the empty sample compartment was recorded prior to the sample analysis.

Data Processing: The resulting interferogram was Fourier transformed to produce the infrared spectrum, which was then baseline-corrected.

Mass Spectrometry (MS)


Instrumentation and Parameters:

- Technique: Gas Chromatography-Mass Spectrometry (GC-MS).
- Gas Chromatograph: An Agilent 7890A GC system or equivalent, equipped with a capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 μ m).
- Carrier Gas: Helium, with a constant flow rate of approximately 1 mL/min.
- Injection: 1 μ L of a dilute solution of the compound in a suitable solvent (e.g., dichloromethane) was injected in splitless mode.
- Oven Program: The oven temperature was initially held at 50-70°C for 1-2 minutes, then ramped at a rate of 10-20°C/min to a final temperature of 250-280°C, which was held for 5-10 minutes.
- Mass Spectrometer: An Agilent 5975C series MSD or a similar quadrupole mass spectrometer.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 40-400.

Data Processing: The total ion chromatogram (TIC) and the mass spectrum of the corresponding peak for **1-Ethyl-1H-pyrazole-4-carbaldehyde** were obtained and analyzed using the instrument's data analysis software.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectral data for an organic compound like **1-Ethyl-1H-pyrazole-4-carbaldehyde**.

[Click to download full resolution via product page](#)

Caption: General workflow for spectral analysis.

- To cite this document: BenchChem. [Spectral Analysis of 1-Ethyl-1H-pyrazole-4-carbaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1272344#spectral-data-for-1-ethyl-1h-pyrazole-4-carbaldehyde-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com